(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol
Description
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol is a stereoisomer of mefloquine, a potent antimalarial agent. Its molecular formula is C₁₇H₁₆F₆N₂O, with a molecular weight of 378.31 g/mol . The compound features a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, a piperidin-2-yl group, and a hydroxymethyl moiety. The stereochemistry at both the quinoline-linked carbon (S-configuration) and the piperidine ring (S-configuration) is critical for its biological activity . It is primarily used against Plasmodium falciparum and P. vivax malaria strains resistant to chloroquine and quinine .
Structure
3D Structure
Propriétés
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQGYMUWCZPDN-WFASDCNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146248 | |
| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
Crystal density: 1.432 g/cu cm | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
58737-31-8, 51744-85-5, 53230-10-7 | |
| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58737-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-threo-Mefloquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rel-(alphaR)-alpha-(2R)-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058737318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REL-(.ALPHA.R)-.ALPHA.-(2R)-2-PIPERIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2GL4S36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
174-176 °C | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Méthodes De Préparation
Asymmetric Catalysis
Schützenmeister et al. (2013) achieved >99% enantiomeric excess using a chiral oxazaborolidine catalyst during the key addition step. The protocol involves:
-
Step 1 : Synthesis of (S)-2-piperidinemethanol via enzymatic resolution of racemic piperidine-2-carboxylic acid.
-
Step 2 : Coupling with 2,8-bis(trifluoromethyl)-4-quinolinecarbaldehyde using a boron trifluoride etherate catalyst.
-
Step 3 : Stereoselective reduction with CBS (Corey-Bakshi-Shibata) reagent to yield the (S,S)-isomer.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Catalyst | (R)-CBS |
| Solvent | Dichloromethane |
| Yield | 68% |
Dynamic Kinetic Resolution
Gonçalves et al. (2011) reported a methanol-solvated intermediate that facilitates resolution during crystallization. The method exploits the differential solubility of diastereomeric salts formed with (1R)-(−)-10-camphorsulfonic acid, achieving 92% enantiomeric purity.
Coupling Strategies for Piperidine-Quinoline Hybrids
Recent advances focus on modular coupling of preformed quinoline and piperidine fragments. ScienceDirect (2020) highlights two approaches:
Nucleophilic Substitution
Reductive Amination
-
Substrate : 4-Quinolinecarbaldehyde and (S)-piperidine-2-amine.
-
Reagent : Sodium cyanoborohydride.
-
Conditions : Acetic acid buffer, pH 5.5, 24 h.
Purification and Crystallization Techniques
Crystallization plays a pivotal role in isolating the (S,S)-isomer. Gonçalves et al. (2011) characterized a methanol solvate (C₁₉H₁₈F₆N₂O₂·CH₃OH) that forms a supramolecular chain via O–H···O hydrogen bonds, enabling high-purity recovery. Key crystallization parameters:
| Parameter | Value |
|---|---|
| Solvent | Methanol/water (3:1) |
| Temperature | 4°C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Analytical Validation
Chromatographic Methods
Analyse Des Réactions Chimiques
Types of Reactions: (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Antimalarial Activity
Mefloquine is predominantly used in the treatment and prevention of malaria. Its mechanism of action involves the inhibition of heme polymerization in the malaria parasite, which is critical for its survival. The compound is effective against various strains of Plasmodium, including Plasmodium falciparum, which is responsible for the most severe form of malaria.
Clinical Efficacy
- Mefloquine has been shown to be effective in both prophylactic and therapeutic settings against malaria. It is often used in combination with other antimalarial drugs to enhance efficacy and reduce resistance development .
- Clinical studies have demonstrated that mefloquine can significantly reduce the incidence of malaria in high-risk populations, such as travelers and military personnel deployed in endemic regions .
Pharmacological Studies
Recent research has expanded the understanding of mefloquine beyond its antimalarial effects, investigating its potential applications in other therapeutic areas.
Neuropharmacology
- Mefloquine has been studied for its neuroprotective effects, particularly in conditions such as Alzheimer's disease. Research indicates that it may influence neuroinflammatory pathways and exhibit protective effects on neuronal cells .
Antimicrobial Properties
- Emerging studies suggest that mefloquine possesses antimicrobial activity against various bacterial strains. For instance, derivatives of mefloquine have shown significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of mefloquine has been a focus of medicinal chemistry research. Modifications to its structure can lead to variations in potency and selectivity against different pathogens.
Table: Structure-Activity Relationship Insights
Synthesis and Derivatives
The synthesis of (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol involves several chemical reactions that can be optimized for yield and purity. Variations in synthesis techniques have led to the development of new derivatives with enhanced pharmacological profiles.
Case Study: Synthesis Techniques
A recent study outlined a multi-step synthesis process involving:
Mécanisme D'action
The mechanism of action of (S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the quinoline-methanol class. Key analogues include:
Pharmacological and Pharmacokinetic Differences
- Antimalarial Potency :
- Antiviral Activity: Derivatives like N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine demonstrate EC₅₀ = 0.8 µM against Zika virus, outperforming mefloquine (EC₅₀ = 3.6 µM) .
- Toxicity Profile: The (S,S)-isomer has reduced neurotoxicity compared to the racemic form, attributed to its stereospecific interaction with neuronal receptors . Organometallic derivatives (e.g., ferrocene) show hepatotoxicity at high doses (>50 µM) .
Key Research Findings
Stereochemistry Dictates Efficacy : The (S,S)-isomer’s antimalarial activity is 10× higher than the (R,R)-isomer due to optimal binding to heme in Plasmodium parasites .
Resistance Profile : Unlike chloroquine, the compound retains activity against K1 strain (multidrug-resistant P. falciparum) with IC₅₀ = 15 nM .
Broad-Spectrum Potential: Derivatives with sulfonamide groups (e.g., 4s, 4t) inhibit bacterial pathogens like Staphylococcus aureus (MIC = 2–4 µg/mL) .
Activité Biologique
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol is a compound of significant interest due to its potential biological activities, particularly as an antimalarial agent. The structural features of this compound, including the bis(trifluoromethyl) substitution on the quinoline ring and the piperidine moiety, contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by:
- Quinoline Ring : A bicyclic structure that is known for its biological activity.
- Trifluoromethyl Groups : These groups enhance lipophilicity and may influence the binding affinity to biological targets.
- Piperidine Moiety : Contributes to the overall pharmacological profile.
Antimalarial Activity
Recent studies have highlighted the potent antimalarial activity of compounds similar to this compound. For instance, unsymmetrical bisquinolines have demonstrated high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism of action is believed to involve interference with heme detoxification pathways in the malaria parasite, a crucial process for its survival.
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups has been shown to significantly impact the biological activity of quinoline derivatives. Compounds with these substitutions often exhibit enhanced potency compared to their non-trifluoromethyl counterparts. For example, studies indicated that analogs with specific substitutions maintained high levels of antiplasmodial activity despite variations in their chemical structure .
In Vitro Studies
-
Potency Against Plasmodium falciparum :
- A series of in vitro assays evaluated the antimalarial efficacy of various bisquinoline derivatives, including those structurally related to this compound.
- Results showed that compounds with dual trifluoromethyl substitutions exhibited IC50 values in the low nanomolar range against resistant strains .
- Mechanistic Insights :
Data Tables
| Compound Name | Structure | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 20 | Heme detoxification |
| Bisquinoline Derivative A | Structure | 15 | Heme detoxification |
| Bisquinoline Derivative B | Structure | 25 | Heme detoxification |
Q & A
Q. Optimization Strategies :
- Stereochemical Control : Use chiral catalysts or enantioselective reducing agents to minimize racemization during ketone reduction .
- Yield Improvement : Replace Pt with Pd/C or Ru-based catalysts for milder reduction conditions .
- Purification : Employ preparative HPLC with chiral columns for high-purity enantiomer isolation .
Which crystallographic techniques are recommended for determining the absolute configuration of this compound?
Answer:
Single-Crystal X-ray Diffraction (SCXRD) :
- Use SHELXS-97 for structure solution and SHELXL-97 for refinement. The absolute configuration is confirmed via Flack parameter analysis .
- Example: A study resolved the (S,S)-configuration using SCXRD with an R-factor of 0.064 and data collected at 120 K .
Hirshfeld Surface Analysis :
- Quantify intermolecular interactions (e.g., C–H···F, O–H···O) to validate packing arrangements and stereochemical assignments .
ORTEP-3 Visualization :
Q. Key Parameters :
- Resolution: ≤ 0.8 Å for accurate chiral center assignment.
- Temperature: 100–120 K to minimize thermal motion artifacts .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives like organometallic complexes?
Answer:
Case Study : Organometallic derivatives (e.g., ferrocene/ruthenocene analogs) show strong in vitro anti-schistosomal activity but weak in vivo efficacy .
Q. Methodological Approaches :
Pharmacokinetic Profiling :
- Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS. Poor in vivo activity may stem from rapid clearance .
Solubility Optimization :
Dosing Regimen Adjustments :
Q. Data Reconciliation :
- In Vitro/In Vivo Correlation (IVIVC) : Use compartmental modeling to predict in vivo outcomes from in vitro data .
What strategies are effective in minimizing racemization during the synthesis of stereospecific derivatives?
Answer:
Critical Factors :
Q. Experimental Strategies :
Chiral Auxiliaries : Introduce temporary protecting groups (e.g., benzyl carbamates) to stabilize stereocenters .
Enzymatic Resolution : Use lipases or esterases for kinetic resolution of racemic mixtures .
Inline Monitoring : Employ polarimetry or chiral HPLC to detect racemization in real-time .
How to characterize and quantify diastereomeric impurities in samples using chromatographic or spectroscopic methods?
Answer:
Analytical Workflow :
Chiral HPLC :
- Column: Chiralpak IA/IB (5 µm, 250 × 4.6 mm).
- Mobile Phase: Hexane:IPA (90:10) with 0.1% TFA.
- Detection: UV at 254 nm .
NMR Spectroscopy :
- Use ¹⁹F NMR to distinguish diastereomers via splitting patterns (e.g., Δδ ~0.2 ppm for trifluoromethyl groups) .
Reference Standards :
Q. Quantification Limits :
What computational approaches are suitable for analyzing non-covalent interactions in the crystal lattice?
Answer:
Hirshfeld Surface Analysis :
- Map dₑ (distance to nearest nucleus) and dᵢ (distance to internal nucleus) to identify C–H···F and π-π interactions .
Non-Covalent Interaction (NCI) Plots :
- Visualize weak interactions (e.g., van der Waals, halogen bonds) using reduced density gradient (RDG) isosurfaces .
Docking Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
